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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080 Get Quote

This guide provides an objective comparison of the published research findings for IMM-01, a

novel SIRPα-Fc fusion protein, with other therapeutic alternatives. Experimental data from

preclinical and clinical studies are presented to offer a comprehensive overview for

researchers, scientists, and drug development professionals.

Mechanism of Action of IMM-01
IMM-01 is a recombinant human signal regulatory protein α (SIRPα) IgG1 fusion protein.[1] Its

primary mechanism of action involves blocking the interaction between CD47, a "don't eat me"

signal overexpressed on many cancer cells, and SIRPα on macrophages.[2][3] This blockade

enhances the phagocytosis of tumor cells by macrophages.[2][3] Preclinical studies have

shown that IMM-01 exerts a dual anti-tumor effect by not only activating macrophages but also

by stimulating T-cell anti-tumor responses.[2] A key differentiating feature of IMM-01 is its weak

binding to human red blood cells, which may reduce the risk of severe hemolysis, a common

side effect of some CD47-targeting antibodies.[1]

IMM-01 Mechanism of Action.

Preclinical Research Findings
A significant preclinical study published in the Journal of Hematology & Oncology detailed the

in vitro and in vivo activity of IMM-01.

In Vitro Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608080?utm_src=pdf-interest
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.researchgate.net/publication/376143884_IMM01_Plus_Tislelizumab_in_Prior_Anti-PD-1_Failed_Classic_Hodgkin_Lymphoma_An_Open_Label_Multicenter_Phase_2_Study_IMM01-04_Evaluating_Safety_As_Well_As_Preliminary_Anti-Tumor_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9216458/
https://pubmed.ncbi.nlm.nih.gov/36384978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9216458/
https://pubmed.ncbi.nlm.nih.gov/36384978/
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9216458/
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.researchgate.net/publication/376143884_IMM01_Plus_Tislelizumab_in_Prior_Anti-PD-1_Failed_Classic_Hodgkin_Lymphoma_An_Open_Label_Multicenter_Phase_2_Study_IMM01-04_Evaluating_Safety_As_Well_As_Preliminary_Anti-Tumor_Activity
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The in vitro antitumor activity of IMM-01 was assessed through several assays:

Antibody-Dependent Cellular Phagocytosis (ADCP): IMM-01 was shown to induce strong

ADCP.[3]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The study found that IMM-01 could

induce moderate ADCC.[3]

Complement-Dependent Cytotoxicity (CDC): IMM-01 did not demonstrate CDC activity.[3]

Table 1: Summary of IMM-01 In Vitro Activity

Assay Result

Binding Affinity to CD47 (EC50) 0.4967 nM[3]

Antibody-Dependent Cellular Phagocytosis

(ADCP)
Strong induction[3]

Antibody-Dependent Cell-Mediated Cytotoxicity

(ADCC)
Moderate induction[3]

Complement-Dependent Cytotoxicity (CDC) No activity[3]

In Vivo Activity
The in vivo efficacy of IMM-01 was evaluated in various mouse tumor models:

Daudi Xenograft Model: In this model of hematological malignancy, IMM-01 monotherapy

resulted in a tumor growth inhibition (TGI) of 97.48%.[4]

HL-60 Xenograft Model: 100% of mice with this acute myeloid leukemia model achieved

complete remission after two weeks of treatment with IMM-01 at 5mg/kg.[5]

Combination Therapy: The preclinical study also demonstrated synergistic anti-tumor effects

when IMM-01 was combined with a PD-L1 monoclonal antibody (KN035 or Tislelizumab), a

CD33 monoclonal antibody (Gemtuzumab), and a HER-2 monoclonal antibody (Inetetamab)

in respective tumor models.[4]
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In Vivo Efficacy Evaluation Workflow

Tumor Cell Implantation
(e.g., Daudi, HL-60)

Treatment Initiation
(IMM-01 Monotherapy or Combination)

Tumor Growth Monitoring
(Measurement of Tumor Volume)

Endpoint Analysis
(Tumor Growth Inhibition, Survival)

Click to download full resolution via product page

Preclinical In Vivo Experimental Workflow.

Clinical Research Findings
IMM-01 has been evaluated in several clinical trials, both as a monotherapy and in combination

with other agents.

Phase I Monotherapy in Relapsed or Refractory
Lymphoma (ChiCTR1900024904)
A first-in-human Phase I dose-escalation study of IMM-01 was conducted in patients with

relapsed or refractory lymphoma.

Safety and Tolerability: The preliminary results showed that IMM-01 was well-tolerated.[6]

Anemia (Grade ≥3) was experienced by 13.8% of patients.[6]
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Efficacy: The study reported promising anti-tumor activity.[6]

Phase Ib/II Combination with Tislelizumab in Advanced
Solid Tumors and Lymphoma (IMM01-04 /
chictr20220791)
This study is evaluating the safety and efficacy of IMM-01 in combination with tislelizumab, an

anti-PD-1 antibody.

Dosing: The recommended Phase 2 dose (RP2D) for IMM-01 was determined to be 2.0

mg/kg administered weekly, with tislelizumab given at 200 mg every three weeks.[1][7]

Efficacy in Classic Hodgkin Lymphoma (cHL): In a cohort of 20 cHL patients who had failed

prior anti-PD-1 therapy, the combination showed significant activity.[1]

Objective Response Rate (ORR): 64.3% (9 out of 14 evaluable patients), including 2

complete responses (CR) and 7 partial responses (PR).[1]

Disease Control Rate (DCR): 100% in the evaluable patients.[1]

Safety: The combination was well-tolerated.[1] The most common treatment-related adverse

events (TRAEs) of Grade ≥3 were lymphocyte count decreased (30.0%) and platelet count

decreased (10.0%).[1] Notably, no hemolytic anemia was reported.[1]

Table 2: Efficacy of IMM-01 + Tislelizumab in Anti-PD-1 Failed cHL (IMM01-04 Study)

Efficacy Endpoint Result (n=14 evaluable)

Objective Response Rate (ORR) 64.3%[1]

Complete Response (CR) 14.3% (2 patients)[1]

Partial Response (PR) 50.0% (7 patients)[1]

Disease Control Rate (DCR) 100%[1]

Comparison with Alternatives
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The therapeutic landscape for targeting the CD47-SIRPα axis includes several other agents in

development. While direct head-to-head comparative trials are limited, a comparison can be

made based on available data.

Table 3: Comparison of IMM-01 with Other CD47-SIRPα Targeting Agents

Agent Type
Key Differentiating
Features

Reported Adverse
Events of Note

IMM-01
SIRPα-Fc Fusion

Protein

Weak binding to red

blood cells, potentially

reducing anemia risk.

[1]

Grade ≥3 anemia

(13.8% in

monotherapy), Grade

≥3 thrombocytopenia

(10% in combo).[1][6]

Magrolimab
Anti-CD47 Monoclonal

Antibody

Furthest in clinical

development in this

class.[2]

Anemia is a common

adverse event, often

managed with a

priming dose.[2]

TTI-621 / TTI-622
SIRPα-Fc Fusion

Protein

Decoy receptors

targeting CD47.

Hematological

toxicities such as

anemia and

thrombocytopenia.

ALX148
SIRPα-Fc Fusion

Protein

Another decoy

receptor for CD47.

Generally well-

tolerated with some

hematological side

effects.

Experimental Protocols
Preclinical In Vitro Assays

ADCP Assay: Details of the specific cell lines (e.g., tumor cells and macrophages), antibody

concentrations, and methods for quantifying phagocytosis (e.g., flow cytometry or

fluorescence microscopy) would be required for replication. The original publication should

be consulted for these specifics.
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ADCC Assay: This would involve co-culturing tumor cells with effector cells (e.g., NK cells) in

the presence of varying concentrations of IMM-01. Cell lysis is typically measured by

detecting the release of a substance like lactate dehydrogenase (LDH).

CDC Assay: Tumor cells are incubated with IMM-01 in the presence of a source of

complement (e.g., human serum). Cell viability is then assessed to determine the extent of

complement-mediated killing.

Clinical Trial Protocol (IMM01-04)
Study Design: An open-label, multicenter, Phase 2 study.[1]

Patient Population: Patients with classic Hodgkin Lymphoma who have failed prior

checkpoint inhibitor therapy.[1]

Intervention: IMM-01 at a dose of 2.0 mg/kg administered weekly and tislelizumab at 200 mg

administered every 3 weeks.[1]

Primary Objective: To evaluate the preliminary anti-tumor activity and safety.[1]

Efficacy Assessment: Tumor response is assessed according to the Lugano 2014 criteria.[1]

Safety Assessment: Adverse events are graded according to CTCAE v5.0.[1]

Conclusion
The available research findings suggest that IMM-01 is a promising SIRPα-Fc fusion protein

with a dual mechanism of action and a potentially favorable safety profile, particularly

concerning the risk of hemolysis. Preclinical studies have demonstrated its potent anti-tumor

activity, both as a monotherapy and in combination with other cancer therapies. Early clinical

data, especially from the IMM01-04 study in combination with tislelizumab, indicate significant

efficacy in a heavily pre-treated patient population with a manageable safety profile. Further

research, including randomized controlled trials and direct comparative studies, will be crucial

to fully elucidate the therapeutic potential of IMM-01 relative to other agents targeting the

CD47-SIRPα pathway and existing standard-of-care treatments. The information presented in

this guide is based on publicly available data and is intended for informational purposes for the

scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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